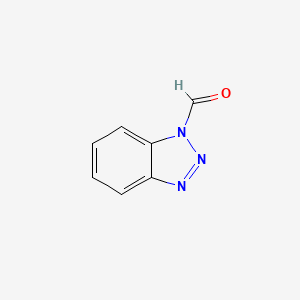

1H-Benzotriazole-1-carboxaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 1H-Benzotriazole-1-carboxaldehyde involves reliable procedures that enable the production of this compound in good to excellent yields. A notable method includes its use in reductive amination reactions with primary and secondary amines, showcasing its versatility without the need for protection of the starting material (Krasavin et al., 2005). Additionally, benzotriazoles react with aldehydes and aldehyde derivatives to form crystalline adducts characterized by strong hydrogen bonding (Katritzky et al., 1987).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated through various solid-state techniques and quantum chemical calculations. These studies provide insights into the supramolecular assembly and the electronic structures of these compounds, highlighting the influence of peripheral substitution on the morphology of aggregates and their optoelectronic applications (Quesada‐Moreno et al., 2019).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including the synthesis of N,N′-disubstituted thioureas and carbodiimides through Mannich-type condensation products. This reactivity is further demonstrated in its transformation by ozone in aqueous solution, leading to the formation of 1H-1,2,3-triazole-4,5-dicarbaldehyde, showcasing its environmental relevance and transformation products (Katritzky & Gordeev, 1991); (Mawhinney et al., 2012).

Physical Properties Analysis

The physical properties of this compound, such as thermal stability, can be studied through techniques like thermogravimetric analysis (TGA), which helps in understanding the stability and decomposition patterns of these compounds under various conditions (Wang et al., 2012).

Scientific Research Applications

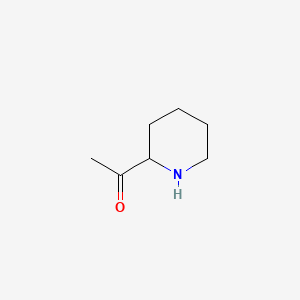

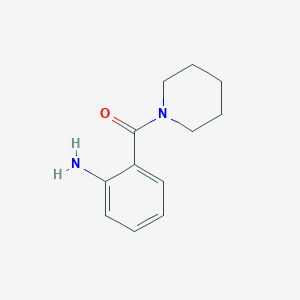

Reductive Amination Synthesis

1H-Benzotriazole derivatives, including 1H-Benzotriazole-1-carboxaldehyde, have been utilized in the synthesis of various chemical compounds. A study by Krasavin et al. (2005) detailed a reliable synthetic procedure to obtain multigram quantities of 1H‐1,2,3‐benzotriazole‐5‐carboxaldehyde. This material is instrumental in reductive amination reactions with primary and secondary amines, yielding good to excellent results without the need for protection of the starting material (Krasavin, Pershin, Larkin, & Kravchenko, 2005).

Biodegradation and Environmental Impact

Benzotriazole compounds, including 1H-Benzotriazole, are known as pervasive micropollutants in aquatic environments due to their use as industrial corrosion inhibitors. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles, revealing various degradation pathways through identifying transformation products. The study emphasized the environmental relevance of these transformation products, highlighting their presence in wastewater effluents (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).

Photocatalytic Transformations

Research by Minella et al. (2020) focused on the photocatalytic degradation of 1H-benzotriazole and its derivatives under UV-irradiated conditions. The study showed that these compounds were rapidly transformed and mineralized, demonstrating the effectiveness of photocatalysis in mitigating the environmental impact of these pollutants. This method also partially converted organic nitrogen to N2, suggesting its potential for application in environmental protection (Minella, De Laurentiis, Pellegrino, Prozzi, Dal Bello, Maurino, & Minero, 2020).

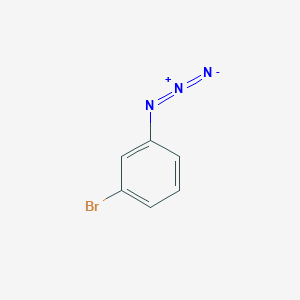

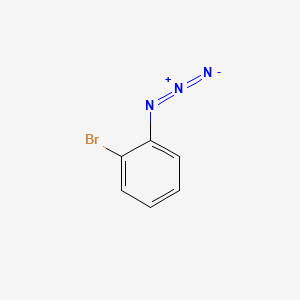

Synthesis of Novel Compounds

Katritzky and Gordeev (1991) described a new synthesis method using 1H-Benzotriazole for creating N,N′-disubstituted thioureas and carbodiimides. This method involves a reaction of 1H-Benzotriazole with an aldehyde and thiourea or an N-substituted thiourea, yielding Mannich-type condensation products (Katritzky & Gordeev, 1991).

Water Treatment and Contaminant Analysis

Reemtsma et al. (2010) investigated the presence and removal of benzotriazoles, including 1H-benzotriazole, in wastewater treatment plants. Their research indicated that these compounds are only partially removed during conventional wastewater treatment, thereby persisting in the water cycle and necessitating more efficient removal strategies (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1H-Benzotriazole-1-carboxaldehyde is the TenA protein family, which occurs in prokaryotes, plants, and fungi . This family has two subfamilies, one having an active-site cysteine, the other not .

Mode of Action

This compound interacts with its targets by participating in thiamin salvage . It does this by hydrolysing the thiamin breakdown product amino-HMP (4-amino-5-aminomethyl-2-methylpyrimidine) to HMP .

Biochemical Pathways

The biochemical pathway affected by this compound is the thiamin salvage pathway . The downstream effects of this interaction include the production of HMP, a crucial component in various biochemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action involve the hydrolysis of the thiamin breakdown product, leading to the production of HMP . This process is crucial for the normal functioning of various biochemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. It’s also worth noting that this compound is extremely hygroscopic , which means it readily absorbs moisture from the environment, potentially affecting its stability and efficacy.

properties

IUPAC Name |

benzotriazole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEIDGKSJOJJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341906 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72773-04-7 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

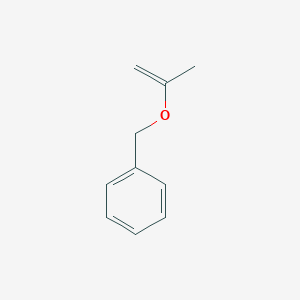

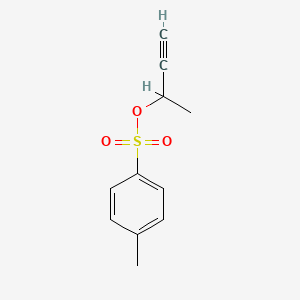

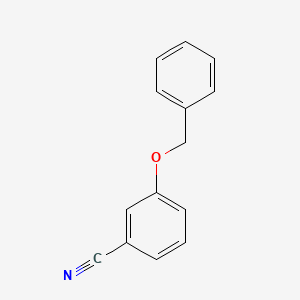

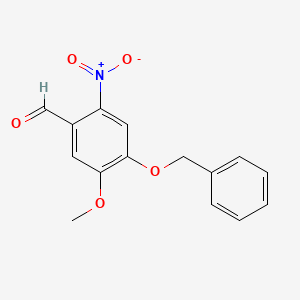

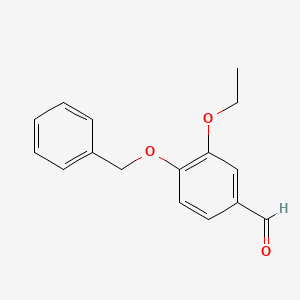

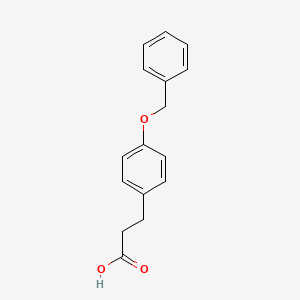

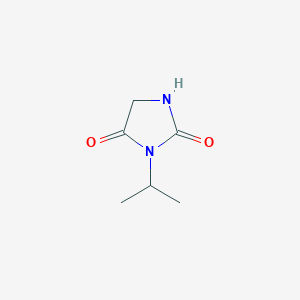

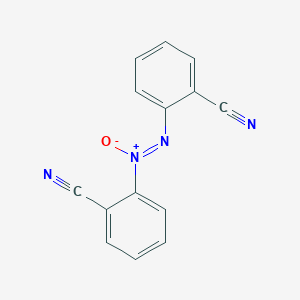

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)